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Compound of Interest

Compound Name: FULLERENE C76

Cat. No.: B1178498 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fullerene C76, a higher fullerene consisting of 76 carbon atoms, presents a unique set of

electronic and structural properties that make it a compelling candidate for applications in

nanoelectronics. Like other fullerenes, it functions as an n-type semiconductor, readily

accepting electrons, which is a crucial characteristic for the development of organic electronic

devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1]

This document provides a comprehensive overview of the available data on Fullerene C76 and

detailed protocols for its incorporation into nanoelectronic devices, based on established

methodologies for fullerene-based systems.

Quantitative Data on Fullerene C76
The following table summarizes the key electronic and physical properties of Fullerene C76,

with comparative data for the more common C60 fullerene where available.
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Property Fullerene C76 Fullerene C60 Reference

Electronic Properties

HOMO-LUMO Gap

(ΔEg)
~1.54 - 2.0 eV ~1.5 eV [1]

Ionization Potential 7.10 ± 0.10 eV ~7.6 eV [2]

Electron Affinity
Not explicitly found for

C76
2.6 - 2.8 eV [1]

Physical Properties

Molecular Formula C76 C60 [3]

Molecular Weight 912.78 g/mol 720.66 g/mol

Isomers

Multiple, with D2

symmetry being a

common stable form

One [1]

Experimental Protocols
While specific, detailed protocols for the fabrication of nanoelectronic devices exclusively using

Fullerene C76 are not abundantly available in public literature, the following protocols are

based on established procedures for fullerene-based organic electronics and can be adapted

for C76.

Protocol 1: Synthesis and Purification of Fullerene C76
Fullerene C76 is typically synthesized as a byproduct of C60 and C70 production. The general

process involves the vaporization of graphite in an inert atmosphere, followed by a multi-step

purification process.[3]

Materials:

Graphite rods

Helium gas (inert atmosphere)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.scirp.org/journal/paperinformation?paperid=25075
https://ibecbarcelona.eu/wp-content/uploads/2015/01/ibec_corefacilities_thermal.pdf
https://www.scirp.org/journal/paperinformation?paperid=25075
https://www.researchgate.net/publication/389394424_A_Solution-Based_Deposition_Method_Enabling_Pigment_Blue_Edible_Electrochemical_Transistors
https://www.scirp.org/journal/paperinformation?paperid=25075
https://www.benchchem.com/product/b1178498?utm_src=pdf-body
https://www.benchchem.com/product/b1178498?utm_src=pdf-body
https://www.benchchem.com/product/b1178498?utm_src=pdf-body
https://www.researchgate.net/publication/389394424_A_Solution-Based_Deposition_Method_Enabling_Pigment_Blue_Edible_Electrochemical_Transistors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Toluene or other suitable organic solvents (e.g., carbon disulfide, 1,2,4-trichlorobenzene)

Alumina or silica gel for chromatography

Soxhlet extraction apparatus

Rotary evaporator

High-Performance Liquid Chromatography (HPLC) system

Procedure:

Soot Generation: Generate fullerene-containing soot by creating an electric arc between two

graphite electrodes in a helium atmosphere.[3]

Soxhlet Extraction: Extract the soluble fullerenes from the collected soot using toluene in a

Soxhlet extractor for several hours.[1]

Solvent Removal: Remove the toluene from the extract using a rotary evaporator to obtain a

mixture of fullerenes.

Chromatographic Separation: Separate the different fullerenes (C60, C70, C76, etc.) using

column chromatography with an alumina or silica gel stationary phase and an appropriate

eluent (e.g., a hexane/toluene gradient).

HPLC Purification: For high-purity C76, further purification is achieved using HPLC.

Characterization: Confirm the purity and identity of the C76 fraction using techniques such as

mass spectrometry, UV-Vis spectroscopy, and Nuclear Magnetic Resonance (NMR).

Protocol 2: Fabrication of a Fullerene C76 Organic Thin-
Film Transistor (OTFT)
This protocol describes the fabrication of a bottom-gate, top-contact OTFT, a common

architecture for organic electronics.

Materials:
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Highly doped silicon wafer with a thermally grown SiO2 layer (serves as gate and dielectric)

Purified Fullerene C76

Organic solvent for C76 (e.g., toluene, chlorobenzene)

Gold (Au) for source and drain electrodes

Substrate cleaning solvents (acetone, isopropanol, deionized water)

UV-Ozone cleaner or piranha solution for substrate treatment

Thermal evaporator

Spin coater

Glovebox with an inert atmosphere (e.g., nitrogen or argon)

Procedure:

Substrate Cleaning: Thoroughly clean the Si/SiO2 substrate by sonicating in acetone,

isopropanol, and deionized water, followed by drying with a nitrogen gun.

Substrate Treatment: Treat the SiO2 surface with a UV-Ozone cleaner or piranha solution to

create a hydrophilic surface, which can then be functionalized with a self-assembled

monolayer (SAM) like octadecyltrichlorosilane (OTS) to improve the interface for organic

semiconductor deposition.

C76 Solution Preparation: Inside a glovebox, prepare a solution of Fullerene C76 in the

chosen organic solvent (e.g., 1-5 mg/mL). The optimal concentration may require

optimization.

Thin Film Deposition (Solution Processing):

Spin-coat the C76 solution onto the prepared substrate. Typical spin coating parameters

might be 1000-3000 rpm for 30-60 seconds. These parameters will need to be optimized

to achieve the desired film thickness and morphology.
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Anneal the film at a temperature below the decomposition temperature of C76 (e.g., 100-

150 °C) to remove residual solvent and improve film crystallinity.

Thin Film Deposition (Thermal Evaporation):

Place the substrate in a high-vacuum thermal evaporator.

Load purified C76 powder into a crucible (e.g., molybdenum or tungsten boat).

Evacuate the chamber to a high vacuum (<10^-6 Torr).[4]

Heat the crucible to sublimate the C76. The deposition rate should be controlled (e.g., 0.1-

1 Å/s) to ensure a uniform film.[4]

Electrode Deposition: Using a shadow mask, thermally evaporate gold (Au) to define the

source and drain electrodes on top of the C76 film. A typical thickness for the electrodes is

30-50 nm.

Device Characterization: Characterize the electrical performance of the OTFT in an inert

atmosphere using a semiconductor parameter analyzer. Key parameters to measure include

charge carrier mobility, on/off ratio, and threshold voltage.[5]

Protocol 3: Fabrication of a Fullerene C76-based
Organic Photovoltaic (OPV) Device
This protocol outlines the fabrication of a bulk heterojunction (BHJ) OPV device, where C76

acts as the electron acceptor.

Materials:

Indium Tin Oxide (ITO)-coated glass substrates

Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

A suitable polymer donor material (e.g., P3HT, PTB7)

Purified Fullerene C76
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Common organic solvent for the active layer (e.g., chlorobenzene, dichlorobenzene)

Low work function metal for the cathode (e.g., Calcium/Aluminum or Lithium

Fluoride/Aluminum)

Substrate cleaning solvents

Spin coater

Thermal evaporator

Glovebox

Procedure:

Substrate Preparation: Clean and pattern the ITO-coated glass substrates.

Hole Transport Layer (HTL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO

and anneal according to the manufacturer's instructions. This layer facilitates the transport of

holes to the anode.

Active Layer Preparation: Inside a glovebox, prepare a blend solution of the polymer donor

and Fullerene C76 in a common solvent. The weight ratio of donor to acceptor (e.g., 1:0.8,

1:1, 1:1.2) is a critical parameter that requires optimization.

Active Layer Deposition: Spin-coat the donor:acceptor blend solution on top of the

PEDOT:PSS layer. The spin speed and solution concentration will determine the thickness of

the active layer, which is typically in the range of 80-200 nm.

Active Layer Annealing: Thermally anneal the active layer to optimize the morphology and

phase separation between the donor and acceptor materials, which is crucial for efficient

charge separation and transport.

Cathode Deposition: Transfer the substrates to a thermal evaporator and deposit the

cathode. A common cathode consists of a thin layer of a low work function material (e.g., LiF,

~1 nm) followed by a thicker layer of a stable metal (e.g., Al, ~100 nm).
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Device Encapsulation and Characterization: Encapsulate the device to protect it from oxygen

and moisture. Measure the photovoltaic performance under simulated solar illumination (e.g.,

AM 1.5G) using a solar simulator and a source meter. Key parameters to evaluate are the

open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power

conversion efficiency (PCE).[6]
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Caption: Workflow for the synthesis and purification of Fullerene C76.

Fabrication Workflow for a C76-based Organic Thin-Film
Transistor (OTFT)
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Caption: Fabrication workflow for a Fullerene C76-based OTFT.

Layered Architecture of a C76-based Bulk
Heterojunction Organic Solar Cell
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Caption: Schematic of a C76-based organic solar cell architecture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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